Disperse Yellow 56
Description
Disperse Yellow 56 (CAS 54077-16-6) is a light yellow powder with a dye content exceeding 90%, widely utilized in textiles (direct polyester dyeing), plastics, and paper industries . It exhibits high solubility in organic solvents like acetone and demonstrates robust stability under diverse environmental conditions. Beyond industrial applications, it serves as a nonspecific protein stain in biochemistry and a fluorescent probe for tracking protein dynamics in living cells . Its commercial availability (e.g., $410/1g from Santa Cruz Biotechnology) underscores its specialized role in research and manufacturing .
Properties
IUPAC Name |
4-hydroxy-3-[(4-phenyldiazenylphenyl)diazenyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2/c27-20-17-8-4-5-9-18(17)22-21(28)19(20)26-25-16-12-10-15(11-13-16)24-23-14-6-2-1-3-7-14/h1-13H,(H2,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCKCZAMIMLHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C4=CC=CC=C4NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301023745 | |
| Record name | C.I. Disperse Yellow 56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301023745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54077-16-6 | |
| Record name | C.I. Disperse Yellow 56 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54077-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Disperse Yellow 56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301023745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(1H)-Quinolinone, 4-hydroxy-3-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Disperse Yellow 56 is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with a suitable coupling component to form the azo dye. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods: In industrial settings, this compound is produced in large batches using automated systems to maintain consistency and quality. The process involves the precise control of pH, temperature, and reaction time. The dye is then purified, dried, and ground into a fine powder for use in dyeing processes.
Chemical Reactions Analysis
Types of Reactions: Disperse Yellow 56 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original dye.
Reduction Products: Aromatic amines, which can be further processed or used in other applications.
Substitution Products: Modified dyes with different functional groups, potentially altering their dyeing properties.
Scientific Research Applications
Textile Industry Applications
Disperse Yellow 56 is predominantly used for dyeing synthetic fibers due to its excellent lightfastness and color strength. The dye is particularly effective in achieving vibrant yellow shades on polyester fabrics.
Dyeing Process
- Exhaust Dyeing : this compound is applied through an exhaust dyeing method where the dye is dissolved in water and allowed to penetrate the fiber at elevated temperatures (typically between 90°C to 130°C). This method ensures deep and uniform coloration.
- Carrier Dyeing : In cases where high-temperature dyeing is not feasible, carrier agents may be used to facilitate dye uptake at lower temperatures, enhancing the dye's effectiveness on polyester blends with other fibers such as cotton .
Plastics and Coatings
This compound is also utilized in the plastics industry for coloring polyesters and polyamides. Its stability under heat makes it suitable for applications where thermal resistance is crucial.
Biological Research
In biological contexts, this compound serves as a fluorescent marker in various assays and experiments due to its stable color properties and ease of detection .
Safety and Environmental Considerations
While this compound has numerous applications, it is essential to consider safety aspects:
- Irritation Potential : It has been noted that disperse dyes, including this compound, can cause skin and respiratory irritation upon exposure .
- Environmental Impact : The use of disperse dyes raises concerns regarding their biodegradability and potential toxicity in aquatic environments. Research continues into developing more environmentally friendly alternatives or improved treatment methods for wastewater containing these dyes.
Case Study: Textile Dyeing Efficiency
A study conducted on the dyeing efficiency of this compound compared with other disperse dyes showed that it provided superior color fastness and depth when applied under controlled conditions using carrier agents .
Case Study: Fluorescent Marker in Cellular Studies
In a biological study, this compound was employed as a fluorescent marker to track cellular processes in live cell imaging, demonstrating its utility beyond traditional applications in textiles.
Mechanism of Action
Disperse Yellow 56 exerts its effects through its ability to bind to specific molecular targets. In biological systems, it binds to amino acid residues of proteins, allowing it to act as a stain. The dye’s interaction with proteins and other molecules is influenced by its chemical structure, which includes azo groups and aromatic rings. These interactions can affect the dye’s fluorescence properties, making it useful as a probe in various research applications.
Comparison with Similar Compounds
Disperse Yellow 54
- Molecular Formula: C₁₈H₁₁NO₃ | Molecular Weight: 289.28 .
- Applications : Used in biological experiments (cell structure analysis, biomolecule tracking) and traditional fields like textile dyeing. Emerging applications include dye-sensitized solar cells and food pigments .
- Stability: Limited fastness data in evidence; safety protocols emphasize handling precautions (e.g., ventilation, protective equipment) .
- Key Contrast : While both Yellow 56 and Yellow 54 are multifunctional, Yellow 56’s protein-binding specificity and fluorescent properties distinguish it in cellular studies .
Disperse Yellow 58
- CAS : 12236-30-5 | Molecular Formula : C₂₄H₁₆ClN₃O₄ | Molecular Weight : 445.85 .
- Applications : Optimized for polyester dyeing and printing, compatible with high-temperature (130–140°C) and carrier dyeing methods. Produces bright yellow hues with fluorescence .
Fastness Properties :
Property ISO Rating Light 6–7 Washing 5 Perspiration 5 Ironing 4–5 - Key Contrast : Yellow 58’s superior lightfastness (ISO 6–7) and structured application methods contrast with Yellow 56’s broader solvent compatibility and biological utility .
Disperse Yellow 7 (DY-7)
- CAS: 6300-37-4 | Molecular Formula: Not explicitly provided in evidence.
- Applications: Studied for nonlinear optical properties in PMMA-MA polymer matrices, showing reverse saturable absorption (RSA) under laser irradiation .
- Key Contrast : Unlike Yellow 56, DY-7 is engineered for photonic applications (e.g., optical limiters), leveraging its RSA behavior for laser protection devices .
Comparative Analysis Table
Research Findings and Industrial Relevance
- Photostability : Yellow 56’s photodegradation kinetics in PMMA films () are comparable to Disperse Blue 56, but its specific UV-Vis spectral behavior under irradiation remains underexplored.


- Market Dynamics : Yellow 56’s high cost ($410/g) reflects its niche research applications, whereas Yellow 58 and 54 are likely more cost-effective for bulk textile use .
Q & A
Q. What are the optimal operational parameters for removing DY56 via iron electrocoagulation?
The optimal conditions for DY56 removal using iron electrocoagulation include an initial dye concentration of 40 mg/L, pH 6, 0.5 g NaCl as a supporting electrolyte, and a current density of 43.4 A/m². These parameters achieve a removal efficiency of 94.67%. The process is cost-effective, with adsorption primarily driven by interactions between DY56 and iron hydroxide flocs .
Q. What adsorption mechanisms govern DY56 removal using iron electrocoagulation?
Adsorption occurs via chemisorption and monolayer formation on iron hydroxide flocs, as confirmed by Langmuir isotherm modeling (R² > 0.99). Energy-dispersive X-ray (EDX) and Fourier-transform infrared spectroscopy (FTIR) analyses validated the presence of dye molecules on the flocs, indicating electrostatic interactions and surface complexation .
Q. How do thermodynamic parameters influence the adsorption of DY56 onto iron hydroxide flocs?
Thermodynamic studies revealed the process is spontaneous (ΔG° < 0), endothermic (ΔH° = 45.2 kJ/mol), and entropy-driven (ΔS° > 0). These findings suggest increased temperature enhances adsorption efficiency, aligning with the endothermic nature of dye-floc interactions .
Advanced Research Questions
Q. How do kinetic and isotherm models explain the adsorption dynamics of DY56 in electrocoagulation systems?
The adsorption kinetics follow a pseudo-first-order model (R² > 0.98), indicating rate-limiting steps such as diffusion or surface reaction. The Langmuir isotherm (Qmax = 123.5 mg/g) suggests homogeneous active sites on the flocs. Error analyses (e.g., chi-square, root mean square error) confirmed model validity, ensuring robustness in predicting DY56 removal under varying conditions .
Q. What methodological considerations are critical when comparing the removal efficiency of DY56 with other dyes like Reactive Red 35 (RR35)?
While both DY56 and RR35 share optimal pH (6) and current density (43.4 A/m²), DY56 requires a lower initial concentration (40 mg/L vs. 50 mg/L for RR35) for maximal efficiency. Comparative studies must account for dye-specific interactions with flocs, such as differences in molecular structure (e.g., azo groups in DY56) and charge distribution, which influence adsorption kinetics .
Q. How can error analysis and multiple regression enhance the reliability of adsorption data interpretation for DY56?
Error metrics (e.g., residual analysis, normalized standard deviation) quantify deviations between experimental and modeled data, ensuring accurate isotherm/kinetic selection. Multiple regression analyses correlate operational parameters (e.g., pH, current density) with removal efficiency, enabling predictive optimization. For DY56, regression models highlighted initial concentration as the most significant variable (p < 0.05) .
Methodological Recommendations
- Experimental Design: Conduct parametric studies (pH, electrolyte type, concentration) to identify dye-specific removal thresholds. Use control experiments to isolate adsorption from co-occurring processes like coagulation .
- Data Validation: Pair FTIR/EDX with zeta potential measurements to confirm adsorption mechanisms. Validate models using error functions and cross-check with thermodynamic consistency tests .
- Comparative Studies: Standardize experimental protocols (e.g., electrode material, reaction time) when comparing dyes to minimize confounding variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


